1-ethyl-N-(furan-2-ylmethyl)-4-prop-2-enylpiperidin-4-amine
Description
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Properties
CAS No. |
6228-77-9 |
|---|---|
Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-ethyl-N-(furan-2-ylmethyl)-4-prop-2-enylpiperidin-4-amine |
InChI |
InChI=1S/C15H24N2O/c1-3-7-15(8-10-17(4-2)11-9-15)16-13-14-6-5-12-18-14/h3,5-6,12,16H,1,4,7-11,13H2,2H3 |
InChI Key |
ZULZYLDSUVAWLR-UHFFFAOYSA-N |
SMILES |
CCN1CCC(CC1)(CC=C)NCC2=CC=CO2 |
Canonical SMILES |
CCN1CCC(CC1)(CC=C)NCC2=CC=CO2 |
Origin of Product |
United States |
Biological Activity
1-ethyl-N-(furan-2-ylmethyl)-4-prop-2-enylpiperidin-4-amine, identified by CAS number 6228-77-9, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a piperidine ring substituted with an ethyl group and a furan moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₂O |
| Molecular Weight | 203.26 g/mol |
| CAS Number | 6228-77-9 |
| Solubility | Soluble in organic solvents |
Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing furan rings have shown potential as antimicrobial agents due to their ability to interact with bacterial cell membranes.
- Cytotoxic Effects : Some derivatives have been evaluated for their cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
- Neuropharmacological Effects : Given the presence of the piperidine structure, there may be implications for neuropharmacological activity, potentially influencing neurotransmitter systems.
Study on Anticancer Activity
A study focusing on the anticancer properties of piperidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various tumor cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Neuropharmacological Evaluation
In another investigation, derivatives were tested for their effects on neurotransmitter release. Results indicated that these compounds could modulate dopamine and serotonin levels in vitro, suggesting potential applications in treating neurological disorders.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Neuropharmacological | Modulation of neurotransmitter release |
Toxicological Profile
While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Preliminary studies indicate that similar furan-containing compounds can exhibit toxic effects at high doses, particularly affecting lung and liver tissues in animal models .
Table 3: Toxicity Data Summary
| Toxicity Parameter | Value |
|---|---|
| LD50 (rat) | Approximately 80 mg/kg |
| Affected Organs | Lung, liver |
Scientific Research Applications
Synthetic Routes
The synthesis of 1-ethyl-N-(furan-2-ylmethyl)-4-prop-2-enylpiperidin-4-amine typically involves several steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
- Substitution Reactions : The introduction of ethyl, furan-2-ylmethyl, and prop-2-enyl groups is accomplished via nucleophilic substitution reactions.
- Purification : Final purification can be performed through recrystallization or chromatography.
Industrial Production
In industrial settings, automated reactors and continuous flow chemistry are employed to enhance efficiency and yield during the production process.
Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules.
Biology
Research indicates potential antimicrobial and anticancer activities. Studies have shown that the compound can affect cell viability and proliferation in various cancer cell lines.
Medicine
Investigations are ongoing into its therapeutic potential for treating conditions like cancer and infections. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
The compound is utilized in developing new materials and chemical processes, highlighting its versatility beyond just biological applications.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound could significantly reduce cell viability at specific concentrations, indicating its potential as a therapeutic agent in oncology.
Antimicrobial Properties
Research has shown that the compound exhibits antimicrobial activity against several bacterial strains, suggesting possible applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
